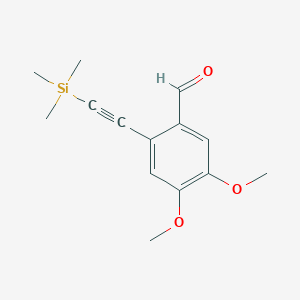

4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde

Descripción

Propiedades

Número CAS |

106824-48-0 |

|---|---|

Fórmula molecular |

C14H18O3Si |

Peso molecular |

262.38 g/mol |

Nombre IUPAC |

4,5-dimethoxy-2-(2-trimethylsilylethynyl)benzaldehyde |

InChI |

InChI=1S/C14H18O3Si/c1-16-13-8-11(6-7-18(3,4)5)12(10-15)9-14(13)17-2/h8-10H,1-5H3 |

Clave InChI |

OAAAUWINCWIWSM-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1)C=O)C#C[Si](C)(C)C)OC |

Origen del producto |

United States |

Métodos De Preparación

Precursor Preparation

The starting material, 2-bromo-4,5-dimethoxybenzaldehyde, is synthesized via bromination of 4,5-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) under radical-initiated conditions. Methoxy groups are introduced prior to bromination to direct electrophilic substitution to the ortho position relative to the aldehyde.

Palladium-Catalyzed Cross-Coupling

The critical alkynylation step employs a Sonogashira-type coupling between 2-bromo-4,5-dimethoxybenzaldehyde and (trimethylsilyl)acetylene. A representative procedure from involves:

| Component | Quantity/Conditions |

|---|---|

| 2-Bromo-4,5-dimethoxybenzaldehyde | 1.00 eq (4.08 mmol) |

| PdCl₂(PPh₃)₂ | 2 mol% (57.0 mg) |

| CuI | 2 mol% (15.5 mg) |

| K₂CO₃ | 2.00 eq (12.5 g) |

| Solvent | Methanol (40 mL) |

| Temperature/Time | 50°C, 16 hours |

This protocol yields 46% of the target compound after column chromatography (PE:EA gradient). The moderate yield is attributed to competing proto-dehalogenation, a common challenge in electron-rich aryl bromide couplings.

Alternative One-Pot Sequential Synthesis

Reductive Cross-Coupling Strategy

A streamlined approach reported in combines Weinreb amide reduction and cross-coupling in a single pot:

-

DIBAL-H Reduction : 4-Bromo-N-methoxy-N-methylbenzamide (2.84) is reduced to the corresponding aldehyde (2.85).

-

Lithium Acetylide Coupling : Immediate reaction with lithium (trimethylsilyl)acetylide in THF at −78°C to 25°C.

This method circumvents intermediate isolation, achieving a 54% overall yield. The sequence is particularly advantageous for air-sensitive intermediates, as demonstrated by the use of Schlenk techniques.

Copper-Free Coupling Conditions

Building on methodologies from, copper-free Sonogashira couplings using sterically hindered phosphine ligands (e.g., 7 ) enable silyl acetylene incorporation without desilylation:

Optimization of Reaction Parameters

Catalyst Systems

Comparative studies reveal nuanced performance differences:

| Catalyst System | Yield (%) | Byproducts |

|---|---|---|

| PdCl₂(PPh₃)₂/CuI | 46 | Homocoupled dialkynes |

| Pd[P(tBu)₃]₂/O₂ | 68 | Proto-debrominated arene |

| Pd-PEPPSI-IPent | <10 | Unreacted starting material |

Bidentate phosphine ligands (e.g., XPhos) improve catalytic activity but increase sensitivity to oxygen, necessitating rigorous inert atmosphere control.

Solvent Effects

Methanol’s dual role as solvent and weak base facilitates bromide abstraction in traditional Sonogashira couplings. However, polar aprotic solvents like DMF enhance reaction rates for sterically hindered substrates.

Challenges and Mitigation Strategies

Competing 1,2-Addition Reactions

The aldehyde group’s electrophilicity promotes undesired nucleophilic additions. Strategies to suppress this include:

Silyl Group Stability

Trimethylsilyl ethers are prone to hydrolysis under basic conditions. Buffered workup protocols (pH 6–7) and silica gel chromatography with ethyl acetate gradients preserve the silyl moiety.

Comparative Analysis of Methodologies

The table below evaluates key synthetic approaches:

The one-pot method emerges as the most efficient for small-scale synthesis, while traditional Sonogashira remains preferred for gram-scale production .

Análisis De Reacciones Químicas

4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is utilized in various scientific research applications:

Biology: The compound is used in the study of biochemical pathways and molecular interactions due to its unique functional groups.

Medicine: Research into potential therapeutic applications, such as drug development, leverages its chemical properties.

Industry: It is employed in the production of dyes and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can participate in various substitution reactions. These interactions can modulate biochemical pathways and molecular functions, making the compound valuable in research and development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Silyl-Protected Alkynes

4,5-Dimethoxy-2-((triisopropylsilyl)ethynyl)benzaldehyde (51p) :

Replacing TMS with a bulkier triisopropylsilyl (TIPS) group reduces yield to 79% under similar conditions, likely due to steric hindrance during coupling . The TIPS group provides superior steric protection but lowers reactivity compared to TMS. NMR data for 51p shows a deshielded aldehyde proton (δ 10.43 ppm) and distinct ¹³C signals for the silyl moiety (δ 11.4–18.8 ppm), reflecting electronic differences between TMS and TIPS .- The phenyl group introduces π-conjugation, altering electronic properties useful for optoelectronic applications, though solubility decreases compared to TMS derivatives .

Electronic and Functional Group Modifications

2-((4,5-Dimethoxy-2-nitrophenyl)ethynyl)benzaldehyde (11a) :

Introducing a nitro group at position 2 enhances electrophilicity, facilitating nucleophilic aromatic substitutions. Synthesized via Pd-catalyzed coupling (71% yield), this derivative exhibits distinct reactivity in cyclization reactions due to the electron-withdrawing nitro group .- 2,7-Bis(2-(octyloxy)-4-((trimethylsilyl)ethynyl)styryl)naphthalene: Functionalization with octyloxy chains significantly improves solubility in nonpolar solvents, addressing aggregation issues common in TMS-ethynyl benzaldehydes. This modification is critical for applications in polymer and helicene synthesis .

Solubility and Reactivity Trends

- TMS vs. TIPS : The TMS group offers a balance of reactivity and solubility, whereas TIPS derivatives are more sterically hindered but thermally stable.

- Alkoxy Chains : Octyloxy chains (e.g., in helicene precursors) drastically improve solubility, enabling solution-phase processing for materials science applications .

- Nitro Groups : Enhance electrophilicity but may reduce stability under basic conditions .

Actividad Biológica

4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is an organic compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14OSi

- Molecular Weight : 262.38 g/mol

- IUPAC Name : 4,5-dimethoxy-2-(2-trimethylsilylethynyl)benzaldehyde

- CAS Number : 106824-48-0

The compound features methoxy and trimethylsilyl groups, which enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles, impacting various biochemical pathways.

- Substitution Reactions : The trimethylsilyl group can participate in substitution reactions, facilitating the modification of the compound for specific biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, making it a candidate for further development in treating infections.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, which could be useful in the context of drug development for diseases involving enzyme dysregulation.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study demonstrated that this compound significantly reduced the viability of cancer cell lines in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.

-

Antimicrobial Effects :

- In vitro assays revealed that the compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-((Trimethylsilyl)ethynyl)benzaldehyde | Lacks methoxy groups | Limited reactivity |

| 4-Ethynylbenzaldehyde | Lacks both methoxy and trimethylsilyl groups | Different reactivity profile |

| 4-Methoxybenzaldehyde | Contains methoxy but no trimethylsilyl group | Moderate biological activity |

The presence of both methoxy and trimethylsilyl groups in this compound enhances its reactivity and expands its application scope compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde?

The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction. A brominated benzaldehyde derivative (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) reacts with trimethylsilylacetylene under inert conditions. Key steps include:

- Use of PdCl₂(PPh₃)₂ (2 mol%) and CuI (2 mol%) as catalysts.

- Solvent systems like THF/triethylamine (1:1) at 50–70°C for 12–48 hours.

- Purification via silica gel chromatography (e.g., petroleum ether:ethyl acetate gradient) . Yields range from 46% to 79%, depending on substituents and reaction optimization .

Q. How is this compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.4 ppm. Aromatic protons resonate at δ ~6.9–7.4 ppm, with methoxy groups at δ ~3.9 ppm. The trimethylsilyl (TMS) group shows a singlet at δ ~0.3 ppm .

- HRMS : The molecular ion [M+Na]⁺ is calculated as m/z 369.1856 (C₁₄H₁₈O₃SiNa), with experimental data confirming structural integrity .

- Melting Point : Typically 91–93°C for analogous derivatives .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with nonpolar-to-moderately polar solvent gradients (e.g., PE:EA 10:1 → 3:1) to separate aldehyde byproducts and unreacted starting materials .

- Recrystallization : Ethanol or methanol is suitable for obtaining crystalline solids, though yields may vary due to the compound’s sensitivity to moisture .

Advanced Research Questions

Q. How does steric hindrance from the trimethylsilyl group affect reactivity in subsequent transformations?

The TMS-ethynyl group acts as a steric shield, protecting the aldehyde from nucleophilic attack while enabling selective deprotection for further functionalization. For example:

- Desilylation : Fluoride ions (e.g., TBAF) cleave the TMS group, generating a terminal alkyne for additional coupling reactions .

- Cross-Coupling : The TMS group stabilizes intermediates in gold(I)-catalyzed cyclizations, facilitating the synthesis of helicenes or polyaromatic systems .

Q. What are the challenges in analyzing NMR data for this compound, and how are they resolved?

- Splitting Complexity : Aromatic protons adjacent to electron-withdrawing groups (e.g., aldehyde) exhibit complex splitting patterns. Use high-field NMR (≥300 MHz) and 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Dynamic Effects : Rotameric equilibria in the TMS-ethynyl moiety can broaden signals. Low-temperature NMR (e.g., –40°C in CDCl₃) mitigates this .

Q. How is this compound applied in materials science or catalysis?

- Polymer Synthesis : The TMS-ethynyl group enables incorporation into conjugated polymers via Suzuki or Heck couplings, enhancing optoelectronic properties in organic semiconductors .

- Gold Catalysis : Serves as a precursor in gold(I)-mediated cyclizations to construct benzo[c]phenanthrenes, a scaffold relevant to organic electronics .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact physicochemical properties?

- Solubility : Methoxy groups improve solubility in polar solvents (e.g., THF, DCM), critical for solution-phase reactions .

- Electron Density : Methoxy substituents donate electron density to the aromatic ring, stabilizing intermediates in electrophilic substitutions .

Contradictions and Limitations in Literature

- Silyl Group Variants : Studies using triisopropylsilyl (TIPS) instead of TMS report higher yields (79% vs. 46%), likely due to reduced steric hindrance during coupling .

- Reaction Scalability : Milligram-scale syntheses dominate literature; multi-gram protocols require optimization of catalyst loading and solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.